1-Nonadecanol Methanesulfonate: A Critical Lipid Synthon for Advanced Drug Delivery Systems
1-Nonadecanol Methanesulfonate: A Critical Lipid Synthon for Advanced Drug Delivery Systems
The rapid evolution of lipid nanoparticle (LNP) technologies—most notably highlighted by the success of mRNA vaccines—has placed unprecedented demand on high-purity, structurally precise lipid synthons. Among these, 1-nonadecanol methanesulfonate (also known as nonadecyl mesylate) has emerged as a highly versatile and efficient electrophilic building block.
As an application scientist bridging the gap between bench chemistry and scalable drug formulation, I have found that the strategic selection of leaving groups in lipid synthesis dictates both the yield and the purity of the final ionizable lipids. This whitepaper provides an in-depth mechanistic analysis of 1-nonadecanol methanesulfonate, detailing its physical properties, the causality behind its synthetic utility, and field-proven protocols for its application in SN2 pathways.
Chemical Structure and Physical Properties
1-Nonadecanol methanesulfonate is an alkyl sulfonate ester derived from the 19-carbon straight-chain fatty alcohol, 1-nonadecanol, and methanesulfonyl chloride[1]. The attachment of the mesylate (-OMs) group transforms a relatively unreactive hydroxyl moiety into an exceptional leaving group.
Unlike shorter-chain lipids, the 19-carbon aliphatic tail provides substantial hydrophobicity, which is critical for the self-assembly of LNPs and the encapsulation of polyanionic payloads like nucleic acids.
Quantitative Data: Physicochemical Profile
The following table summarizes the core quantitative and physical data essential for handling and formulating this compound[1].
| Property | Value | Mechanistic/Practical Implication |
| Chemical Name | 1-Nonadecanol, methanesulfonate | Standard nomenclature for regulatory documentation. |
| CAS Registry Number | 62732-72-3 | Unique identifier for sourcing high-purity reagents. |
| Molecular Formula | C20H42O3S | Defines the exact stoichiometry for downstream reactions. |
| Molecular Weight | 362.6 g/mol | Used for precise molar equivalent calculations. |
| Physical State | Solid (Crystalline) | Requires dissolution in non-polar or moderately polar solvents. |
| Storage Conditions | -20°C, desiccated | Prevents slow hydrolysis of the sulfonate ester by ambient moisture. |
| Solubility | Soluble in DCM, CHCl3, EtOAc | Insoluble in water; necessitates anhydrous organic reaction conditions. |
The Causality of Choice: Why a Mesylate?
In synthetic lipid chemistry, researchers often debate whether to use alkyl halides (e.g., nonadecyl bromide) or alkyl sulfonates (e.g., nonadecyl mesylate) to functionalize amine headgroups[2].
The Mechanistic Advantage:
-
Superior Leaving Group Kinetics: The methanesulfonate anion (CH3SO3⁻) is stabilized by extensive resonance across three oxygen atoms. This makes it a significantly weaker base—and thus a better leaving group—than a bromide or chloride ion in many polar aprotic solvents.
-
Milder Synthesis Conditions: Converting 1-nonadecanol to an alkyl halide typically requires harsh reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2), which can induce unwanted carbocation rearrangements or elimination reactions in long aliphatic chains. Mesylation proceeds via a mild, base-catalyzed pathway that preserves the integrity of the carbon backbone[3].
-
Chemoselectivity in SN2: Mesylates undergo clean bimolecular nucleophilic substitution (SN2) with primary and secondary amines, minimizing the competing E2 elimination pathways that often plague long-chain alkyl halides[4][5].
Experimental Protocol: Synthesis of 1-Nonadecanol Methanesulfonate
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for synthesizing nonadecyl mesylate from 1-nonadecanol. The causality of each step is explicitly defined to empower the bench scientist[3].
Step-by-Step Methodology
1. Preparation and Solubilization
-
Action: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of 1-nonadecanol in 50 mL of anhydrous dichloromethane (DCM).
-
Causality: DCM is chosen because it readily solubilizes the 19-carbon lipid tail while remaining inert to the highly reactive methanesulfonyl chloride. Anhydrous conditions are critical to prevent the hydrolysis of MsCl into methanesulfonic acid and HCl.
2. Base Addition and Thermal Control
-
Action: Add 15.0 mmol (1.5 equivalents) of anhydrous triethylamine (TEA) or pyridine to the solution. Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Causality: The base serves a dual purpose: it acts as an acid scavenger for the HCl generated during the reaction, and it prevents the protonation of the alcohol. The 0 °C temperature controls the exothermic nature of the mesylation, preventing the formation of alkyl chloride byproducts.
3. Electrophilic Activation
-
Action: Slowly add 12.0 mmol (1.2 equivalents) of methanesulfonyl chloride (MsCl) dropwise over 15 minutes using an addition funnel.
-
Causality: Dropwise addition prevents localized heating and maintains a controlled stoichiometric ratio, ensuring complete conversion of the alcohol.
4. Reaction Propagation
-
Action: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 4 to 8 hours. Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate solvent system.
-
Causality: The initial cold phase traps the reactive intermediate, while warming to room temperature drives the reaction to completion. TLC provides real-time self-validation of alcohol consumption.
5. Quenching and Aqueous Workup
-
Action: Quench the reaction by adding 20 mL of ice-cold water. Transfer to a separatory funnel. Wash the organic (DCM) layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (20 mL).
-
Causality: Water destroys unreacted MsCl. The HCl wash removes excess TEA/pyridine. The NaHCO3 wash neutralizes residual acids, and brine removes bulk water from the organic phase.
6. Isolation
-
Action: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo using a rotary evaporator. The product typically crystallizes as a white solid and can be used without further purification if purity exceeds 95% by NMR.
Visualization: Mesylation Workflow
Workflow for the mesylation of 1-nonadecanol to yield 1-nonadecanol methanesulfonate.
Experimental Protocol: Downstream Application (SN2 Amination)
The primary utility of 1-nonadecanol methanesulfonate is the synthesis of cationic or ionizable lipids for LNPs[2]. By reacting the mesylate with a polyamine or amino-alcohol, researchers can construct custom lipid tails.
Step-by-Step Methodology
1. Nucleophile Preparation
-
Action: Dissolve 5.0 mmol of the target primary amine (e.g., an amino-alcohol headgroup precursor) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Causality: Polar aprotic solvents like DMF accelerate SN2 reactions by solvating the cations of the base while leaving the nucleophilic amine relatively unsolvated and highly reactive.
2. Alkylation
-
Action: Add 12.0 mmol of anhydrous potassium carbonate (K2CO3) followed by 11.0 mmol of 1-nonadecanol methanesulfonate.
-
Causality: K2CO3 acts as a non-nucleophilic base to sponge the methanesulfonic acid byproduct, preventing the protonation of the amine nucleophile which would otherwise halt the reaction. A slight excess of the mesylate ensures complete alkylation of the amine.
3. Thermal Activation
-
Action: Heat the reaction mixture to 70 °C under an inert atmosphere for 18-24 hours.
-
Causality: The steric bulk of the 19-carbon chain creates a high activation energy barrier for the SN2 transition state. Heating to 70 °C provides the necessary kinetic energy to drive the substitution while remaining below temperatures that cause degradation.
4. Isolation and Purification
-
Action: Cool the mixture, dilute with 50 mL of water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify the resulting ionizable lipid via flash column chromatography (DCM:MeOH gradient).
Visualization: SN2 Substitution Pathway
SN2 substitution pathway utilizing nonadecyl mesylate for lipid nanoparticle precursor synthesis.
Conclusion
1-Nonadecanol methanesulfonate is an indispensable reagent in the modern lipid chemist's toolkit. By leveraging the superior leaving group kinetics of the mesylate moiety, researchers can achieve high-yielding, chemoselective SN2 alkylations that are otherwise difficult with long-chain aliphatic halides. Adhering to the strictly controlled thermal and anhydrous parameters outlined in this guide ensures the reproducible synthesis of high-purity ionizable lipids, directly accelerating the development pipeline for next-generation LNP therapeutics.
References
-
Synthesis of the Enantiomers of Some Methyl-branched Cuticular Hydrocarbons of the Ant, Diacamma sp. Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL:[Link]
- US5264618A - Cationic lipids for intracellular delivery of biologically active molecules Google Patents URL
Sources
- 1. 1-Nonadecanol, methanesulfonate, 62732-72-3 | BroadPharm [broadpharm.com]
- 2. US5264618A - Cationic lipids for intracellular delivery of biologically active molecules - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mod_repudiator [db-thueringen.de]
- 5. Lithium Aminoborohydride (LAB) Reagents [sigmaaldrich.com]
